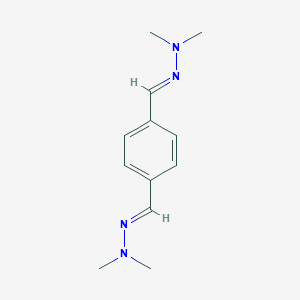![molecular formula C16H23N5S B271601 N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)
N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine, also known as CXMME, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CXMME belongs to the class of compounds known as thioethers and is a tetrazole derivative.
Wirkmechanismus
The mechanism of action of N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine involves the inhibition of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that plays a key role in the regulation of blood pressure. By inhibiting ACE, N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects
N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine has been shown to have a number of biochemical and physiological effects. In addition to its antihypertensive effects, N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine has been shown to improve insulin sensitivity, reduce oxidative stress, and inhibit the proliferation of cancer cells. N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine has also been shown to have beneficial effects on the cardiovascular system, including reducing the risk of atherosclerosis and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine in lab experiments is its high purity and stability. N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine is its potential toxicity. While N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine has been shown to be safe in animal models, further studies are needed to determine its safety in humans.
Zukünftige Richtungen
For research on N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine include the development of N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine derivatives and investigating its potential as a treatment for other diseases.
Synthesemethoden
The synthesis of N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine involves the reaction of 1-phenyl-1H-tetrazol-5-thiol with cyclohexylmethyl bromide and sodium hydride in dimethylformamide (DMF) at elevated temperatures. The reaction yields N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine as a white crystalline solid with a purity of over 95%. The synthesis of N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine has been investigated for its potential as a therapeutic agent for various diseases. One of the main areas of research has been in the treatment of hypertension. N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine has been shown to have antihypertensive effects in animal models, and its mechanism of action has been studied extensively. Other areas of research include the treatment of cardiovascular diseases, diabetes, and cancer.
Eigenschaften
Produktname |
N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine |
|---|---|
Molekularformel |
C16H23N5S |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
N-(cyclohexylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C16H23N5S/c1-3-7-14(8-4-1)13-17-11-12-22-16-18-19-20-21(16)15-9-5-2-6-10-15/h2,5-6,9-10,14,17H,1,3-4,7-8,11-13H2 |
InChI-Schlüssel |
CHSGUGISNUQPGG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNCCSC2=NN=NN2C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(CC1)CNCCSC2=NN=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)


![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)

![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)

![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)
